molecular formula C13H8N2O2 B14247446 5-Phenylpyrido[3,2-d]oxazin-8-one CAS No. 211629-98-0

5-Phenylpyrido[3,2-d]oxazin-8-one

Cat. No.: B14247446
CAS No.: 211629-98-0
M. Wt: 224.21 g/mol
InChI Key: UGLKPOQCOYDPRG-UHFFFAOYSA-N
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Description

5-Phenylpyrido[3,2-d]oxazin-8-one is a heterocyclic compound that belongs to the class of pyridazines and pyridazinones. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a pyridine ring fused with an oxazine ring, with a phenyl group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrido[3,2-d]oxazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazine ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as xylene or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrido[3,2-d]oxazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylpyrido[3,2-d]oxazin-8-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Phenylpyrido[3,2-d]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

CAS No.

211629-98-0

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

5-phenylpyrido[3,2-d]oxazin-8-one

InChI

InChI=1S/C13H8N2O2/c16-13-12-10(7-4-8-14-12)11(15-17-13)9-5-2-1-3-6-9/h1-8H

InChI Key

UGLKPOQCOYDPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C3=C2C=CC=N3

Origin of Product

United States

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